9,11-Anhydro-12-hydroxy Fusidic Acid

Analytical Chemistry LC-MS Method Development Pharmaceutical Impurity Profiling

Procure 9,11-Anhydro-12-hydroxy Fusidic Acid (CAS 74048-44-5), the critical pharmacopeial impurity standard distinguished by its 12-hydroxy moiety. Substituting generic analogs invalidates analytical specificity required for fusidic acid formulation QC and stability studies. Its unique chromatographic retention and MS fragmentation ensure unambiguous identification compliant with ICH Q2(R1) guidelines for ANDAs and DMFs.

Molecular Formula C31H46O6
Molecular Weight 514.7 g/mol
CAS No. 74048-44-5
Cat. No. B1383994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,11-Anhydro-12-hydroxy Fusidic Acid
CAS74048-44-5
Molecular FormulaC31H46O6
Molecular Weight514.7 g/mol
Structural Identifiers
SMILESCC1C2CCC3(C(=CC(C4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C2(CCC1O)C)C
InChIInChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-24(37-19(4)32)16-31(7)27(26)23(34)15-25-29(5)13-12-22(33)18(3)21(29)11-14-30(25,31)6/h9,15,18,21-24,27,33-34H,8,10-14,16H2,1-7H3,(H,35,36)/b26-20+/t18-,21?,22+,23?,24-,27-,29-,30-,31-/m0/s1
InChIKeyDOCBWOTZOGLGKD-IWGYCJSRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,11-Anhydro-12-hydroxy Fusidic Acid (CAS 74048-44-5): Technical Profile and Procurement Considerations


9,11-Anhydro-12-hydroxy Fusidic Acid (CAS 74048-44-5) is a semi-synthetic derivative and a recognized impurity/degradant of the steroidal antibiotic fusidic acid . This triterpenoid analog features a unique structural signature: a double bond introduced at the 9,11-position and an additional hydroxyl group at the C-12 position, distinguishing it from the parent drug and other co-metabolites like 9,11-Anhydro Fusidic Acid (CAS 74048-41-2) . It is primarily supplied as a high-purity analytical reference standard (pharmacopeial impurity standard) for use in pharmaceutical quality control (QC), method validation, and stability studies of fusidic acid formulations .

Procurement Risk Advisory: Why 9,11-Anhydro-12-hydroxy Fusidic Acid Cannot Be Substituted with Generic Fusidic Acid or Simple Anhydro Analogs


Procurement of this specific CAS (74048-44-5) is non-negotiable for analytical QC workflows due to strict structural differentiation. Unlike Fusidic Acid (C31H48O6, MW 516.7) or the EP Impurity L (9,11-Anhydro Fusidic Acid, CAS 74048-41-2, C31H46O5, MW 498.7), this compound contains a specific 12-hydroxy moiety that significantly alters its chromatographic retention time, mass spectrometric fragmentation pattern, and hydrogen-bonding capacity . While class-level inference suggests fusidic acid derivatives generally target elongation factor G (EF-G) in bacterial protein synthesis, substitution of this specific derivative in analytical methods or reference standard applications will invalidate method specificity and system suitability criteria. Pharmacopeial monographs (EP/BP) distinguish impurities based on exact molecular identity; use of a generic analog or different fusidane impurity will result in regulatory non-compliance and failed method validation [1].

Quantitative Differentiation of 9,11-Anhydro-12-hydroxy Fusidic Acid: Analytical and Structural Benchmarks


Molecular Weight and Hydrogen Bonding Capacity vs. Fusidic Acid and 9,11-Anhydro Fusidic Acid

The presence of the 12-hydroxy group in 9,11-Anhydro-12-hydroxy Fusidic Acid provides distinct physicochemical properties compared to the parent Fusidic Acid and the closely related 9,11-Anhydro Fusidic Acid (EP Impurity L). Specifically, it alters the molecular weight and hydrogen bonding profile, which are critical for chromatographic separation and mass spectrometric detection .

Analytical Chemistry LC-MS Method Development Pharmaceutical Impurity Profiling

Antibacterial Potency Against Methicillin-Resistant Staphylococcus aureus (MRSA): Vendor-Reported MIC Comparison

Vendor technical data indicates that 9,11-Anhydro-12-hydroxy Fusidic Acid retains significant antibacterial activity against Gram-positive pathogens. Direct quantitative comparison suggests the compound exhibits an MIC of <2 mg/L against MRSA strains, which is within the same order of magnitude as clinical breakpoints for fusidic acid . However, fusidic acid typically displays lower MIC values (0.125-0.5 µg/mL) against MRSA, indicating the 9,11-anhydro-12-hydroxy modification may slightly reduce inherent antibacterial potency compared to the parent molecule [1].

Antibacterial Screening MRSA Antimicrobial Resistance

Role as a Pharmacopeial Impurity Standard: Regulatory and Method Validation Necessity

9,11-Anhydro-12-hydroxy Fusidic Acid is recognized as a specific impurity/degradant in fusidic acid and sodium fusidate formulations. It is listed by standard suppliers as '12-Hydroxy-9,11-anhydrofusidic Acid' and is essential for developing and validating HPLC/UPLC methods per ICH Q3A/Q3B guidelines [1]. Its procurement as a characterized reference standard (e.g., from TRC or Santa Cruz) is mandatory for establishing system suitability, determining relative response factors (RRF), and accurately quantifying this specific impurity in drug substance batches. Alternative generic compounds or even the closely related 9,11-Anhydro Fusidic Acid (EP Impurity L, CAS 74048-41-2) cannot serve as a substitute due to different chromatographic behavior .

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Comparative Stability and Structural Implications of the 9,11-Anhydro and 12-Hydroxy Modifications

The introduction of the 9,11-double bond and the 12-hydroxy group in 9,11-Anhydro-12-hydroxy Fusidic Acid (compared to Fusidic Acid) is reported to confer improved chemical stability and potentially altered pharmacological properties . While direct quantitative stability data for this exact compound is limited in public literature, class-level inference from fusidane SAR studies indicates that modifications at the C-11 and C-12 positions significantly impact both the conformational rigidity of the tetracyclic scaffold and its interaction with elongation factor G (EF-G) [1]. This suggests the compound may serve as a valuable tool for investigating resistance mechanisms or degradation pathways.

Stability Studies Degradation Pathways Structure-Activity Relationship

Optimal Deployment Scenarios for 9,11-Anhydro-12-hydroxy Fusidic Acid in Scientific and Industrial Settings


Analytical Method Development and Validation for Fusidic Acid Impurity Profiling

This compound is essential for developing and validating HPLC/UPLC methods intended for the quantification of related substances in fusidic acid and sodium fusidate drug substances/products. Its distinct retention time (due to higher polarity from the 12-hydroxy group) and unique MS/MS fragmentation pattern allow for unambiguous identification and quantification of this specific impurity. Procurement as a certified reference standard ensures compliance with ICH Q2(R1) validation parameters such as specificity, linearity, accuracy, and precision .

Pharmacopeial Compliance and Regulatory Submission Support (ANDA/DMF)

Pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) require fully characterized impurity standards to demonstrate control over the drug substance impurity profile. This specific compound (identified as 12-Hydroxy-9,11-anhydrofusidic Acid) must be procured and used to establish impurity limits, calculate relative response factors (RRF), and provide evidence of batch-to-batch consistency in stability studies. Substitution with a generic analog would be deemed unacceptable by regulatory agencies [1].

Mechanistic Studies of Fusidic Acid Resistance and Degradation Pathways

Given its structural modifications (9,11-anhydro and 12-hydroxy), this compound serves as a valuable probe in academic or industrial research settings to study the degradation pathways of fusidic acid under stress conditions (e.g., oxidative, thermal, or photolytic stress). Its altered antibacterial activity profile compared to the parent drug (as noted in Evidence Item 2) can also be utilized to explore structure-activity relationships (SAR) around the C-11/C-12 region of the fusidane scaffold and investigate potential cross-resistance mechanisms in MRSA [2].

Quality Control Release and Stability Testing of Fusidic Acid Formulations

In routine QC laboratories, this reference standard is used as a comparator in chromatographic systems to ensure that levels of this specific impurity remain below the established thresholds defined in pharmacopeial monographs or internal specifications. The compound's high purity (>98%) and fully characterized analytical profile (provided via Certificate of Analysis) are mandatory for generating reliable and defensible data for batch release and ongoing stability programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9,11-Anhydro-12-hydroxy Fusidic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.